1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol is a compound that integrates a thiazolo-pyridine moiety with a piperidine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[5,4-b]pyridine structure is known for its diverse pharmacological properties, including antimicrobial and antitumor activities.
The compound can be synthesized from various precursors through established organic synthesis techniques. Research articles have documented methods for synthesizing similar compounds, providing insights into the synthetic routes applicable to 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol.
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol belongs to the class of heterocyclic compounds, specifically those containing nitrogen and sulfur in their ring structures. It is categorized under thiazoles and piperidines, which are significant in medicinal chemistry for their biological activities.
The synthesis of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol typically involves multi-step reactions starting from commercially available precursors. A common method includes the formation of the thiazolo-pyridine core followed by the introduction of the piperidine moiety.
The molecular structure of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol consists of two main components:
The molecular formula for this compound can be expressed as , with a molecular weight of approximately 224.29 g/mol. The compound's structure can be visualized using computational chemistry software for more detailed analysis.
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol can participate in various chemical reactions typical for heterocyclic compounds:
Reactions may include:
The mechanism of action for compounds like 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol often involves interactions at biological targets such as enzymes or receptors.
Research suggests that similar compounds may act as enzyme inhibitors or modulators, influencing pathways involved in diseases such as cancer or infections. For instance, they might inhibit reverse transcriptase in viral infections or interfere with cell signaling in cancerous cells.
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol is expected to be a solid at room temperature with specific melting points that can vary based on purity and synthesis method.
The compound's solubility profile would likely indicate moderate solubility in polar solvents due to the hydroxyl group and nitrogen functionalities. Stability under various conditions (light, heat) should also be assessed during development.
Due to its structural characteristics, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol has potential applications in:
Thiazolo[5,4-b]pyridine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases and thiazolo[4,5-d]pyrimidine pharmacophores. This [5,6]-fused system serves as a bioisostere wherein nitrogen atoms at positions 1 and 7 of the purine ring are replaced by carbon and sulfur atoms, respectively [2] [4]. Early explorations focused on antimicrobial applications, with thiazolo[4,5-b]pyridin-5-ones demonstrating activity against resistant bacterial strains like MRSA (MIC 0.12–0.47 mg/mL) through putative MurB enzyme inhibition [10]. Subsequent diversification revealed the scaffold’s utility across therapeutic areas: derivatives exhibited S1P1/S1P5 receptor agonism (immunomodulation), DNA gyrase B inhibition (antibacterial), H3 receptor modulation (CNS disorders), and glucokinase activation (antidiabetic) [2] [4]. The integration of sulfonamide functionalities—inspired by FDA-approved kinase inhibitors like belinostat—enabled targeted anticancer applications, particularly against tyrosine kinases [2] [9].
Recent drug discovery campaigns have exploited this versatility, with over 45 novel thiazolo[5,4-b]pyridine-sulfonamide hybrids synthesized and evaluated against non-small cell lung cancer (NSCLC) cell lines (HCC827, H1975) [2]. These efforts yielded nanomolar-scale inhibitors of epidermal growth factor receptor (EGFR), validating the scaffold’s capacity to target resistance mutations in oncology [2]. Parallel work identified 2-pyridyl-substituted analogues as potent phosphoinositide 3-kinase (PI3K) inhibitors (e.g., compound 19a, IC₅₀ = 3.6 nM against PI3Kα), underscoring the role of nitrogen-rich heteroaryl appendages in enhancing target affinity [4].
The strategic functionalization of thiazolo[5,4-b]pyridine at C2, C5, and C6 positions enables precise modulation of kinase inhibitory profiles. Key structure-activity relationship (SAR) principles have emerged:
Table 1: Kinase Selectivity Profiles of Representative Thiazolo[5,4-b]pyridine Derivatives
Compound | c-KIT WT IC₅₀ (nM) | c-KIT V560G/D816V IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity Index (PI3Kβ/PI3Kα) |
---|---|---|---|---|
Imatinib | 100 | >10,000 | - | - |
Sunitinib | 50 | 850 | - | - |
6r | 12 | 4.77 | - | - |
19a | - | - | 3.6 | 9.4 (IC₅₀: 34 nM vs. 3.6 nM) |
These modifications address kinase resistance mechanisms. For instance, derivative 6r overcomes imatinib resistance in gastrointestinal stromal tumors (GIST) by inhibiting c-KIT V560G/D816V double mutants (IC₅₀ = 4.77 µM) with 8-fold higher potency than imatinib [9]. Molecular docking confirms that the thiazolo[5,4-b]pyridine core adopts distinct binding modes: the N4 atom hinges with PI3Kα’s Val851, whereas the C2-piperidine moiety targets c-KIT’s allosteric pockets [4] [9]. Such flexibility enables isoform selectivity, as seen with 19a’s 10-fold preference for PI3Kα/γ/δ over PI3Kβ [4].
Table 2: Impact of C6 Modifications on Thiazolo[5,4-b]pyridine Activity
C6 Substituent | Enzyme Target | IC₅₀ (nM) | Cellular Activity (GI₅₀, nM) |
---|---|---|---|
2-Pyridyl | PI3Kα | 3.6 | HCC827: 120 |
Phenyl | PI3Kα | 501 | HCC827: >1,000 |
4-Morpholinyl | c-KIT | 12 | GIST-T1: 85 |
The fusion of piperidin-3-ol to thiazolo[5,4-b]pyridine at C2 merges two pharmacologically significant heterocycles, leveraging stereoelectronic and pharmacokinetic advantages:
Table 3: Physicochemical Properties of Key Thiazolo[5,4-b]pyridine-Piperidin-3-ol Hybrids
Property | 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol | Analogues without 3-OH | Impact |
---|---|---|---|
Molecular Weight | 235.31 g/mol | 219–250 g/mol | Optimal for Rule of Five compliance |
cLogP | 4.1 | 4.4–5.0 | Improved solubility |
Polar Surface Area | 105 Ų | 60–90 Ų | Enhanced cell permeability |
H-Bond Donors/Acceptors | 1/4 | 0/3 | Target engagement |
Despite these advances, key knowledge gaps persist for 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol: experimental data on melting point, solubility, and metabolic stability remain unreported, hindering preclinical development [1] [7]. Synthetic routes require optimization—current methods rely on multi-step sequences from dichloropyridine precursors involving thiocyanation, cyclization, and Suzuki coupling [4] [9]. Comparative studies with its hydroxymethyl analogue (molecular weight 249.33 g/mol) suggest that the hydroxyl group’s positioning significantly influences kinase selectivity but comprehensive SAR is lacking [1]. Future work should prioritize structure-based design leveraging the hydroxyl group’s vector for derivatization or prodrug synthesis.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0